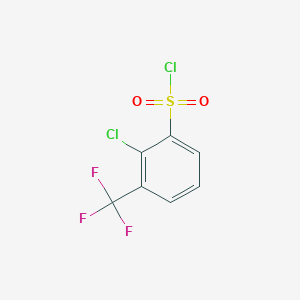

2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound. It is used as an intermediate in the production of pesticides and dyes .

Molecular Structure Analysis

The molecular formula of 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is C7H3Cl2F3O2S. It has an average mass of 279.064 Da and a monoisotopic mass of 277.918274 Da .Physical And Chemical Properties Analysis

2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a liquid at room temperature. It has a refractive index of 1.485 (lit.), a boiling point of 88-90 °C/6 mmHg (lit.), and a density of 1.526 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Friedel-Crafts Sulfonylation

2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is used in Friedel-Crafts sulfonylation reactions. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been utilized as a reaction media and Lewis acid catalyst for sulfonylation reactions, leading to high yields under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Drug Intermediates

The compound plays a significant role in synthesizing important drug intermediates. For example, 3,5-bis(trifluoromethyl)benzoyl chloride, a vital drug intermediate, was synthesized through a process involving bromination, carboxylation, and chlorination (Zhou, 2006).

Reactivity in Chemical Synthesis

It is used in the synthesis of various chemical compounds. For instance, 2,6-diamino-4-methyl-3-pyridinecarbonitrile reacts with benzene-sulfonyl chloride to yield a tris-sulfonyl derivative (Katritzky, Rachwał, Smith, & Steel, 1995).

Sulfonylation Reactions

The compound is involved in sulfonylation reactions, such as the palladium-catalyzed sulfonylation of 2-aryloxypyridines (Xu, Liu, Li, & Sun, 2015).

Synthesis of Sulfonyl Halides

It's utilized in the synthesis of sulfonyl halides. For example, sodium hypochlorite pentahydrate crystals were used for synthesizing sulfonyl chlorides, with the process enhanced under certain conditions (Kirihara et al., 2022).

Study of Chemical Bond Strength

This compound is also significant in studying chemical bond strength, like the sulfur-chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides (Chatgilialoglu, Griller, Kanabus‐kaminska, & Lossing, 1994).

Trifluoromethylation Reactions

2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is involved in trifluoromethylation reactions. For example, it's used in the synthesis of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)-benzenesulfonyl chloride, a key building block of penoxsulam (Huang et al., 2019).

Infrared Spectroscopy in Polymer Chemistry

The compound is used in infrared spectroscopy studies to determine the function group uniformity of polystyrol sulfonyl chloride resins (Lin, Wei, Liu, & Zhou, 2009).

Reagent in Organic Synthesis

It serves as a reagent in various organic synthesis reactions, such as the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide (Zhu & Desmarteau, 1993).

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation. It is advised to not breathe its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended. It should be used only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It is known that this compound is used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The role of this compound in the reaction could be as a reagent or catalyst, facilitating the formation of carbon-carbon bonds.

Mode of Action

In the context of the suzuki–miyaura coupling reaction, this compound might interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .

Biochemical Pathways

Given its use in the suzuki–miyaura coupling reaction , it can be inferred that this compound plays a role in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds being synthesized.

Result of Action

As a reagent in the suzuki–miyaura coupling reaction , its primary effect would be the facilitation of carbon-carbon bond formation, leading to the synthesis of complex organic compounds.

Eigenschaften

IUPAC Name |

2-chloro-3-(trifluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O2S/c8-6-4(7(10,11)12)2-1-3-5(6)15(9,13)14/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZPYQQXLBLSLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591702 |

Source

|

| Record name | 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214346-10-7 |

Source

|

| Record name | 2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)